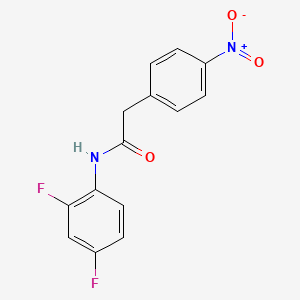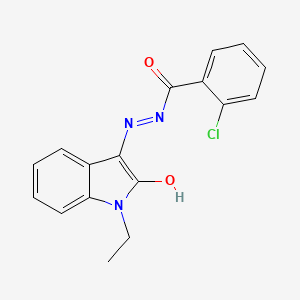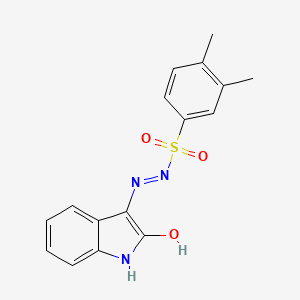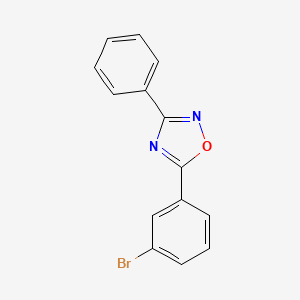![molecular formula C20H20N4O B5778828 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMP and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPMP involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. MPMP also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. Studies have shown that MPMP can induce apoptosis in cancer cells by activating caspase enzymes. MPMP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, MPMP has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPMP in lab experiments is its potent inhibitory effects on various enzymes and pathways involved in cell growth and proliferation. MPMP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, MPMP has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the research and development of MPMP. One potential direction is the exploration of its potential use in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies can be conducted to optimize the synthesis method of MPMP to improve its solubility and stability. Finally, the development of new analogs of MPMP can be explored to improve its potency and selectivity for specific enzymes and pathways.
Conclusion:
In conclusion, MPMP is a chemical compound with significant potential applications in various fields, particularly in cancer research. The synthesis of MPMP involves a multi-step process, and its mechanism of action involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to have a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research and development of MPMP have been identified.
Méthodes De Synthèse
The synthesis of MPMP involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-methylphenylamine to form 4-methyl-N-(2-methylphenyl)benzamide. This compound is then reacted with 4-methylaniline to form 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]benzamide. Finally, the reaction of this compound with ethyl cyanoacetate and ammonium acetate leads to the formation of MPMP.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential applications in cancer research. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MPMP has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPMP has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-10-16(11-9-13)23-20-21-12-17(15(3)22-20)19(25)24-18-7-5-4-6-14(18)2/h4-12H,1-3H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCEGDQBBGCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)